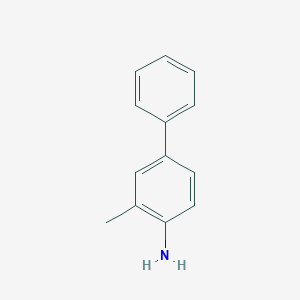

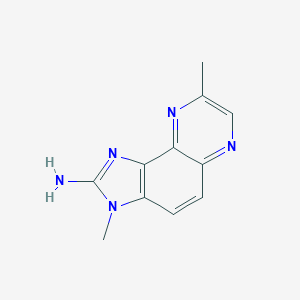

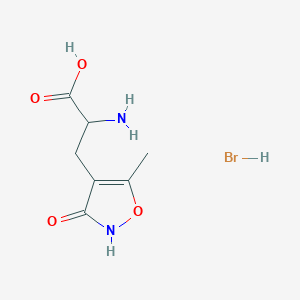

![molecular formula C11H8N6 B043432 2-Azido-3-methylimidazo[4,5-f]quinoline CAS No. 115397-29-0](/img/structure/B43432.png)

2-Azido-3-methylimidazo[4,5-f]quinoline

Overview

Description

2-Azido-3-methylimidazo[4,5-f]quinoline (2AMIQ) is an organonitrogen compound that has gained attention in recent years due to its potential applications in scientific research. 2AMIQ is a heterocyclic compound that is composed of two nitrogen atoms, two carbon atoms, two oxygen atoms, and five hydrogen atoms. It is a colorless solid that has a melting point of 169-171 °C and a boiling point of 214-217 °C. 2AMIQ has a wide range of applications in scientific research due to its unique chemical structure and its ability to form covalent bonds with other molecules.

Scientific Research Applications

Toxicology and Hepatotoxicity Studies

Azido-IQ has been utilized in toxicological research to understand its hepatotoxic effects, particularly in model organisms like zebrafish. Studies have shown that exposure to Azido-IQ can induce endoplasmic reticulum stress (ERS) and inhibit autophagy, leading to liver damage . This compound serves as a model to study the mechanisms of liver toxicity and pre-carcinogenic effects, providing insights into the pathways of autophagy, apoptosis, and ERS-related factors.

Biochemical Research on Mutagenicity

In the field of biochemistry, Azido-IQ is studied for its mutagenic properties. It is a heterocyclic amine that has been identified in cooked meats and is known to induce mutations, chromosomal aberrations, and DNA damage in various human cells when metabolically activated . This makes it a significant compound for studying the genotoxic effects of dietary and environmental carcinogens.

Pharmaceutical Research for Drug Metabolism

Azido-IQ is also relevant in pharmaceutical research, particularly in the study of drug metabolism. It is an analog of the food mutagen IQ and is used to investigate the metabolic pathways that convert procarcinogens to their active carcinogenic form. Understanding the metabolism of such compounds can aid in the development of drugs that can inhibit or modify these pathways .

Environmental Studies on Contaminants

This compound is significant in environmental studies, where it is used to assess the impact of food-borne and environmental contaminants on health. Azido-IQ, being a common heterocyclic amine found in thermally processed foods, serves as a marker for studying the exposure to harmful compounds in contaminated environments .

Analytical Chemistry for Food Safety

In analytical chemistry, Azido-IQ is used as a standard for detecting the presence of heterocyclic amines in food samples. Its detection and quantification are crucial for food safety assessments, as it helps in evaluating the levels of potentially carcinogenic compounds formed during the cooking process .

Material Science for Compound Synthesis

Lastly, in material science, Azido-IQ is involved in the synthesis of novel compounds. Researchers study its photolytic generation to create highly reactive and mutagenic derivatives. These derivatives can be used to develop new materials with specific properties or to understand the reactivity of similar compounds .

Mechanism of Action

Target of Action

The primary targets of 2-Azido-3-methylimidazo[4,5-f]quinoline are hepatocytes . It has been shown to induce apoptosis in liver cells .

Mode of Action

2-Azido-3-methylimidazo[4,5-f]quinoline interacts with its targets by inducing mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to induce endoplasmic reticulum stress (ERS) and inhibit autophagy . The upregulated expression of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), and ERS-related factors transcription levels were elevated, suggesting that the compound induced ERS . Decreased protein expression of autophagy-related 5 (Atg5)-Atg12, Beclin1, and LC3-II, increased protein expression of p62, and autophagy-related factors transcription levels were significantly decreased, suggesting that the compound inhibited autophagy .

Pharmacokinetics

It is known that the compound is a specialty product for proteomics research .

Result of Action

The molecular and cellular effects of the compound’s action include damage to hepatocytes, induction of apoptosis in liver cells, and significant changes in the expression of apoptosis factor genes . The expression of Bcl-2 protein was significantly decreased .

Action Environment

The action, efficacy, and stability of 2-Azido-3-methylimidazo[4,5-f]quinoline can be influenced by environmental factors. It is a harmful substance mainly found in high-protein thermally processed foods and contaminated environments . The compound’s hepatotoxicity was studied by exposing zebrafish to the compound at different concentrations for 35 days .

properties

IUPAC Name |

2-azido-3-methylimidazo[4,5-f]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6/c1-17-9-5-4-8-7(3-2-6-13-8)10(9)14-11(17)15-16-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMXFVKLXKRJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151065 | |

| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-3-methylimidazo[4,5-f]quinoline | |

CAS RN |

115397-29-0 | |

| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115397290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azido-3-methylimidzo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-azido-3-methylimidazo[4,5-f]quinoline interact with DNA and what are the downstream effects?

A1: 2-Azido-3-methylimidazo[4,5-f]quinoline, or Azido-IQ, is a photosensitive compound designed to study the mechanism of action of IQ (2-amino-3-methylimidazo[4,5-f]quinoline), a potent mutagen and carcinogen found in cooked meat. Upon exposure to light, Azido-IQ decomposes to generate a highly reactive nitrene species. [] This nitrene can directly react with DNA, forming adducts primarily at the C-8 and N2 positions of guanine bases. [] The formation of these DNA adducts can disrupt DNA replication and repair mechanisms, ultimately leading to mutations and potentially contributing to the development of cancer. [, ]

Q2: The studies mention that 2-azido-3-methylimidazo[4,5-f]quinoline exhibits greater reactivity with DNA compared to N-acetoxy-IQ under certain conditions. What factors contribute to this difference in reactivity?

A2: The enhanced reactivity of photoactivated 2-azido-3-methylimidazo[4,5-f]quinoline (N3-IQ) compared to N-acetoxy-IQ is attributed to the nature of the reactive intermediates generated. Photolysis of N3-IQ yields a highly reactive nitrene species, while N-acetoxy-IQ forms a nitrenium ion. Nitrenes, being uncharged and electron-deficient, exhibit greater electrophilicity and react more readily with nucleophilic sites in DNA, such as the C-8 and N2 positions of guanine. The specific reaction conditions, such as pH and buffer composition, can influence the reactivity of both compounds by altering the ionization state of the DNA bases and the stability of the reactive intermediates. For instance, alkaline conditions favor the formation of the N2-guanine adduct for both compounds, likely due to increased deprotonation of the guanine N2 position, making it a more attractive nucleophile. []

- Turesky, R. J., A. A. Buonarati, et al. “Synthesis of 2-Azido-3-methylimidazo[4,5-f]quinoline and Photolytic Generation of a Highly Reactive and Mutagenic IQ Derivative.” Chemical Research in Toxicology, vol. 3, no. 6, 1990, pp. 524–33.

- Turesky, R. J., C. Rossi, et al. “DNA Adduct Formation of the Food Carcinogen 2-Amino-3-methylimidazo[4,5- F]quinoline at the C-8 and N2 Atoms of Guanine.” Chemical Research in Toxicology, vol. 4, no. 4, 1991, pp. 480–90.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

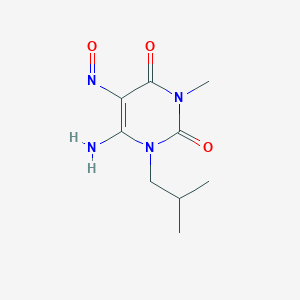

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)